N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide
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Overview
Description
N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of dichloro, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide typically involves the reaction of 4,5-dichloro-2-hydroxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of N-(4,5-Dichloro-2-hydroxyphenyl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and hydroxy groups can facilitate interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dichloro-2-hydroxyphenyl)glycylpiperidin-4-yl ethanesulfonamide
- 4,5-Dichloro-2-hydroxyacetophenone
- (E)-1-(4,5-Dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Uniqueness
N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dichloro and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
CAS No. |
921198-81-4 |
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Molecular Formula |
C13H8Cl2N2O4 |
Molecular Weight |
327.12 g/mol |
IUPAC Name |
N-(4,5-dichloro-2-hydroxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-9-5-11(12(18)6-10(9)15)16-13(19)7-1-3-8(4-2-7)17(20)21/h1-6,18H,(H,16,19) |
InChI Key |
KKUYOHSSMWQGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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